
1H-1,4-Diazepine-1-carboxylic acid, 4-(3,4-diaminophenyl)hexahydro-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,4-Diazepine-1-carboxylic acid, 4-(3,4-diaminophenyl)hexahydro-, 1,1-dimethylethyl ester is a complex organic compound featuring an amino group, a tert-butyloxycarbonyl (Boc) protecting group, and a homopiperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-Diazepine-1-carboxylic acid, 4-(3,4-diaminophenyl)hexahydro-, 1,1-dimethylethyl ester typically involves multiple steps, starting with the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The homopiperazine ring is then introduced through nucleophilic substitution reactions, often using appropriate halogenated precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable processes compared to traditional batch methods . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-1,4-Diazepine-1-carboxylic acid, 4-(3,4-diaminophenyl)hexahydro-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: The Boc group can be removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions include various substituted anilines and homopiperazine derivatives, which can be further utilized in organic synthesis and medicinal chemistry.
Scientific Research Applications
1H-1,4-Diazepine-1-carboxylic acid, 4-(3,4-diaminophenyl)hexahydro-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-1,4-Diazepine-1-carboxylic acid, 4-(3,4-diaminophenyl)hexahydro-, 1,1-dimethylethyl ester involves its interaction with various molecular targets. The Boc group serves as a protecting group, allowing selective reactions at the amino group. Upon removal of the Boc group, the free amino group can participate in further chemical reactions, leading to the formation of biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-based Compounds: These compounds share the amino group and are known for their biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.
Boc-Protected Amines: Similar to 1H-1,4-Diazepine-1-carboxylic acid, 4-(3,4-diaminophenyl)hexahydro-, 1,1-dimethylethyl ester, Boc-protected amines are widely used in organic synthesis for their stability and ease of deprotection.
Uniqueness
This compound is unique due to the presence of the homopiperazine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
475279-05-1 |
|---|---|
Molecular Formula |
C16H26N4O2 |
Molecular Weight |
306.40 g/mol |
IUPAC Name |
tert-butyl 4-(3,4-diaminophenyl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)20-8-4-7-19(9-10-20)12-5-6-13(17)14(18)11-12/h5-6,11H,4,7-10,17-18H2,1-3H3 |
InChI Key |
CCVKCSJERDYYKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


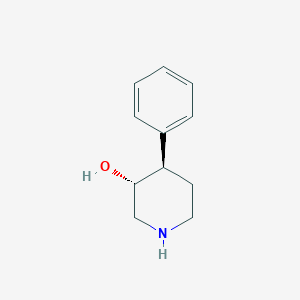
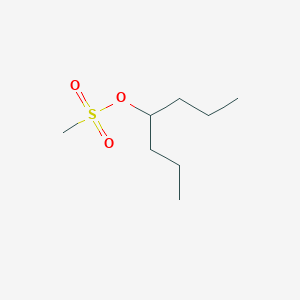
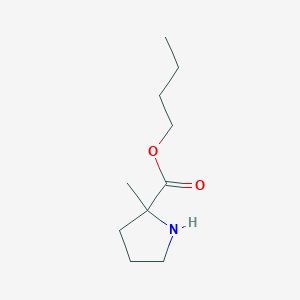

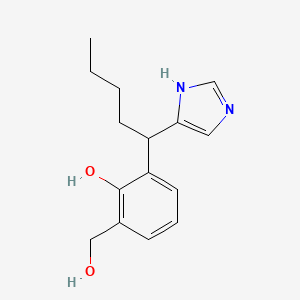
![Methyl 3-hydroxy-2-{[2-(methyloxy)ethyl]oxy}-5-nitrobenzoate](/img/structure/B8301952.png)
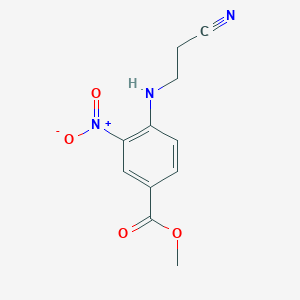
![5-Bromo-8-[(tert-butoxycarbonyl)amino]-2-naphthyl methanesulfonate](/img/structure/B8301958.png)
![5-Methylthioimidazo[5,1-b]thiazole](/img/structure/B8301965.png)

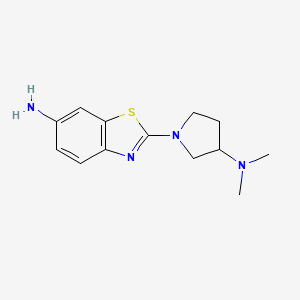


![6-n-Propyl-imidazo[1,5-d]-as-triazin-4(3H)-one](/img/structure/B8301999.png)
